![molecular formula C22H24N2O4S2 B2578292 (4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone CAS No. 1286697-01-5](/img/structure/B2578292.png)

(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

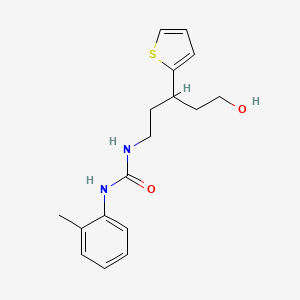

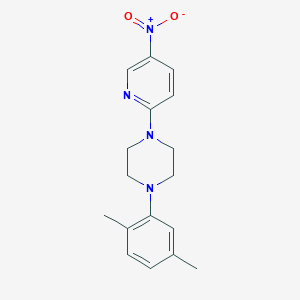

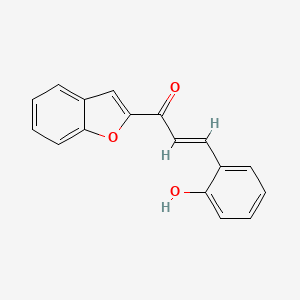

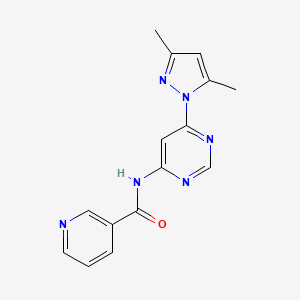

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance,1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and spectroscopic data. For instance,1H-NMR and 13C-NMR data provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

科学的研究の応用

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of novel compounds bearing the piperidin-1-ylsulfonyl moiety, demonstrating significant biological activities. For instance, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and evaluated for their butyrylcholinesterase (BChE) enzyme inhibition and molecular docking studies to determine ligand-BChE binding affinity. This research highlighted the importance of Gly116, His438, Tyr332, and Ser198 amino acid residues for the stabilization of ligands in the BChE binding site (Khalid et al., 2016).

Antimicrobial and Antifungal Activities

Compounds with the piperidin-4-yl)methanone oxime structure have been synthesized and shown good antimicrobial activity against pathogenic bacterial and fungal strains. For example, certain derivatives exhibited notable effectiveness against bacteria and fungi, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer Activities

A study assessed the growth inhibitory activity of thiazoles and thienothiazoles on human cancer cell lines, finding that specific compounds displayed significant in vitro growth inhibitory activity. These compounds inhibited both alpha-1 Na(+)/K(+)-ATPase and Ras oncogene activity, which are therapeutic targets in glioma, melanoma, and non-small-cell lung cancers (Lefranc et al., 2013).

Insecticidal Activities

Research into novel piperidine thiazole compounds has also uncovered their potential as insecticides. Certain compounds have shown to possess insecticidal activities against armyworm, with specific derivatives demonstrating lethal rates up to 100% at low concentrations, indicating their potential utility in agricultural pest control (Ding et al., 2019).

Structural and Molecular Studies

Investigations into the structural and molecular aspects of related compounds have provided insights into their properties and potential applications. For instance, studies involving the synthesis, crystal structure analysis, and theoretical calculations of derivatives have elucidated their structural characteristics, thermal properties, and theoretical reactivity, which are crucial for understanding their biological activities and interactions with biological targets (Karthik et al., 2021).

作用機序

Target of Action

Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets leading to various biological effects .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .

生化学分析

Biochemical Properties

(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to interact with enzymes such as cytochrome P450, which is involved in drug metabolism . Additionally, the compound can bind to proteins involved in cell signaling pathways, influencing various cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation . Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit enzymes such as cytochrome P450, leading to altered drug metabolism and detoxification processes . Furthermore, it can activate or inhibit transcription factors, resulting in changes in gene expression that affect cellular functions such as inflammation, apoptosis, and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit cytochrome P450 enzymes, leading to changes in drug metabolism and detoxification. Additionally, the compound may affect metabolite levels, impacting cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function within the cellular environment.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can impact gene expression and cell signaling pathways.

特性

IUPAC Name |

[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-14-4-5-15(2)20-19(14)23-22(29-20)28-17-10-12-24(13-11-17)21(25)16-6-8-18(9-7-16)30(3,26)27/h4-9,17H,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSWDHZTQRHPMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B2578211.png)

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B2578212.png)

![1-(4-ethoxyphenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}urea](/img/structure/B2578213.png)

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2578216.png)

![N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B2578218.png)

![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B2578224.png)

![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea](/img/structure/B2578226.png)